2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane
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Overview
Description
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane is an organic compound characterized by its unique structure, which includes a peroxy group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane typically involves the reaction of an alkene with a peroxy acid. One common method is the epoxidation of alkenes using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) . The reaction is carried out in a nonaqueous solvent like chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
In industrial settings, the synthesis may involve the use of more stable peroxy acids or their derivatives, such as magnesium monoperoxyphthalate (MMPP), to ensure safety and efficiency . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the peroxy group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include MCPBA and other peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and other oxidized or reduced derivatives .
Scientific Research Applications
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Mechanism of Action
The mechanism of action of 2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane involves the transfer of an oxygen atom from the peroxy group to a substrate. This process is initiated by the electrophilic oxygen atom reacting with a nucleophilic site on the substrate, leading to the formation of an epoxide or other oxidized product . The reaction proceeds through a concerted mechanism with a four-part, circular transition state .
Comparison with Similar Compounds
Similar Compounds
2-[(1,1-Diethoxyethyl)peroxy]prop-1-ene: Similar structure but with a propene backbone.
1,2-Diethoxyethane: Contains an ethane backbone with two ethoxy groups.
Uniqueness
2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane is unique due to its oxolane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications requiring precise control of oxidation and reduction processes .
Properties
CAS No. |
97813-92-8 |
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Molecular Formula |
C11H22O5 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(1,1-diethoxyethylperoxy)-2-methyloxolane |
InChI |
InChI=1S/C11H22O5/c1-5-12-11(4,13-6-2)16-15-10(3)8-7-9-14-10/h5-9H2,1-4H3 |
InChI Key |
DQZDPGCRTMJCHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OCC)OOC1(CCCO1)C |
Origin of Product |
United States |
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